Molecular Weight and Bulk Property Differentiation vs. 3-Chloro-4-methoxy Analog
The target compound exhibits a molecular weight of 349.4 g/mol, which is 34.5 g/mol lower than the 3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide analog (383.89 g/mol) . This reduction corresponds to the absence of the chlorine substituent and results in a lower heavy atom count, potentially improving passive membrane permeability according to Lipinski's rule-of-five guidelines. The predicted ACD/LogP for the chloro analog is 5.42 ; structural removal of chlorine is expected to reduce LogP by approximately 0.5–1.0 log units, favoring the target compound for applications where moderated lipophilicity is desired [1].
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 349.4 g/mol; ACD/LogP = 4.4–4.9 (estimated by chlorine-deletion rule from analog) |
| Comparator Or Baseline | 3-Chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide: MW = 383.89 g/mol; ACD/LogP = 5.42 |
| Quantified Difference | ΔMW = −34.5 g/mol; ΔLogP ≈ −0.5 to −1.0 log units |
| Conditions | ACD/Labs Percepta predicted values; LogP comparison by structural fragment analysis [1] |
Why This Matters
A molecular weight below 350 Da and moderated LogP align with common oral drug-likeness criteria, making this compound a more attractive starting point for medicinal chemistry campaigns requiring balanced absorption and distribution properties.
- [1] Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. (Reference for molecular weight and LogP guidelines.) View Source
